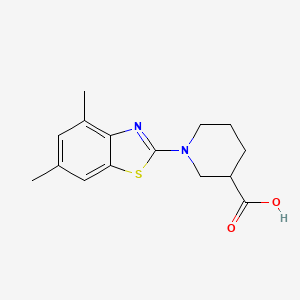

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid

Description

Introduction and Structural Identity

Molecular Architecture and Fundamental Parameters

Chemical Identity and Classification

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid is classified as a heterocyclic carboxylic acid compound that belongs to the broader family of benzothiazole derivatives. The compound is officially registered with the Chemical Abstracts Service number 1119451-38-5, establishing its unique chemical identity in the scientific literature. According to established chemical nomenclature systems, this molecule represents a substituted piperidine derivative where the nitrogen atom at position 1 of the piperidine ring is connected to the carbon atom at position 2 of the benzothiazole heterocycle. The compound exhibits a molecular formula of C15H18N2O2S, indicating the presence of fifteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom.

The systematic classification of this compound places it within multiple chemical categories simultaneously. As a benzothiazole derivative, it shares structural features with a well-established class of heterocyclic compounds known for their diverse biological activities. Benzothiazoles consist of a five-membered 1,3-thiazole ring fused to a benzene ring, creating a bicyclic aromatic system that exhibits electron-withdrawing characteristics. Additionally, the presence of the piperidine moiety classifies this compound among piperidine derivatives, which constitute a major heterocyclic unit found in numerous biologically active molecules. The carboxylic acid functional group further categorizes this molecule as a carboxylic acid derivative, imparting specific chemical reactivity and potential for intermolecular interactions.

Structural Components and Connectivity

The molecular architecture of 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid demonstrates a sophisticated arrangement of three distinct structural components linked through strategic covalent bonds. The benzothiazole core serves as the primary aromatic framework, featuring a sulfur atom at position 1 and a nitrogen atom at position 3 of the five-membered thiazole ring, which is fused to a benzene ring to form the complete bicyclic system. The methyl substituents are positioned at carbon atoms 4 and 6 of the benzene ring portion of the benzothiazole system, creating a symmetrical substitution pattern that influences both the electronic distribution and steric environment around the aromatic core.

The piperidine ring represents the second major structural component, existing as a six-membered saturated heterocycle containing one nitrogen atom. This piperidine system exhibits characteristic conformational flexibility due to its saturated nature, allowing for various ring conformations that can adapt to different molecular environments. The connectivity between the benzothiazole and piperidine components occurs through a carbon-nitrogen bond linking the carbon atom at position 2 of the benzothiazole ring to the nitrogen atom at position 1 of the piperidine ring. This specific connectivity pattern creates a rigid point of attachment while maintaining the conformational freedom of the piperidine portion.

The carboxylic acid functional group constitutes the third structural element, attached to the carbon atom at position 3 of the piperidine ring. This positioning places the carboxylic acid group in a strategic location where it can participate in hydrogen bonding interactions while being sufficiently separated from the aromatic benzothiazole system to minimize direct electronic interference. The Simplified Molecular Input Line Entry System representation of the compound, recorded as O=C(C1CN(C2=NC3=C(C)C=C(C)C=C3S2)CCC1)O, provides a comprehensive description of the atomic connectivity and structural relationships within the molecule.

The overall molecular connectivity creates a compound with distinct regions of varying chemical character. The benzothiazole portion contributes aromatic character and potential for pi-stacking interactions, while the piperidine ring provides conformational flexibility and a basic nitrogen center. The carboxylic acid group introduces hydrogen bonding capability and ionizable functionality, resulting in a molecule capable of diverse intermolecular interactions.

Stereochemical Considerations

The stereochemical aspects of 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid involve several important considerations related to the three-dimensional arrangement of atoms within the molecule. The piperidine ring represents the primary source of stereochemical complexity, as this six-membered saturated heterocycle can adopt multiple conformational states. In solution, the piperidine ring typically exists in rapid equilibrium between chair conformations, with the energy barrier between these conformations being relatively low. The substitution pattern on the piperidine ring, specifically the presence of the carboxylic acid group at position 3 and the benzothiazole substituent at position 1, influences the preferred conformational states and their relative populations.

The carbon atom at position 3 of the piperidine ring, which bears the carboxylic acid group, represents a potential stereogenic center. However, the current literature does not specify the absolute configuration of this center, suggesting that the compound may exist as a racemic mixture or that stereochemical assignment has not been definitively established. The spatial arrangement around this carbon atom affects the overall molecular geometry and may influence the compound's interactions with chiral biological targets.

The benzothiazole portion of the molecule contributes to the overall stereochemical profile through its planar aromatic structure. The nine atoms comprising the benzothiazole bicycle and any attached substituents maintain coplanarity, creating a rigid aromatic framework that serves as a fixed reference point for the molecule's three-dimensional structure. The methyl substituents at positions 4 and 6 of the benzothiazole ring extend perpendicular to the aromatic plane, creating steric bulk that may influence the compound's ability to engage in certain molecular interactions.

The connectivity between the benzothiazole and piperidine components introduces additional stereochemical considerations. The carbon-nitrogen bond linking these two ring systems allows for rotational freedom around this single bond, creating multiple possible orientations of the piperidine ring relative to the benzothiazole plane. This rotational flexibility contributes to the conformational space available to the molecule and may be important for optimizing interactions with biological targets.

The carboxylic acid functional group introduces further stereochemical complexity through its potential for hydrogen bonding and ionic interactions. The orientation of the carboxyl group relative to both the piperidine ring and the benzothiazole system affects the molecule's overall polarity distribution and hydrogen bonding potential. The conformational preferences of the piperidine ring may position the carboxylic acid group in orientations that either favor or disfavor specific intermolecular interactions, depending on the molecular environment.

Properties

IUPAC Name |

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-9-6-10(2)13-12(7-9)20-15(16-13)17-5-3-4-11(8-17)14(18)19/h6-7,11H,3-5,8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHXXMVNRCNQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N3CCCC(C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101180252 | |

| Record name | 1-(4,6-Dimethyl-2-benzothiazolyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119451-38-5 | |

| Record name | 1-(4,6-Dimethyl-2-benzothiazolyl)-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4,6-Dimethyl-2-benzothiazolyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Benzothiazole Precursor

The 4,6-dimethyl-1,3-benzothiazole core is synthesized by cyclization reactions involving appropriately substituted anilines and sulfur sources under acidic or basic conditions. Methyl groups at positions 4 and 6 are introduced via methylated aniline derivatives or by selective methylation post-cyclization.

Preparation of Piperidine-3-carboxylic Acid Derivative

The piperidine ring functionalized at the 3-position with a carboxylic acid is prepared through:

- Starting from commercially available piperidine derivatives.

- Introduction of the carboxyl group via oxidation or carboxylation reactions.

- Protection/deprotection steps may be employed to control reactivity.

Coupling Reaction

The key step is the coupling of the benzothiazole moiety to the piperidine nitrogen. This is generally achieved by:

- Activation of the carboxylic acid or amine group using coupling agents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or carbodiimides.

- Reaction in polar aprotic solvents like DMF at room temperature or under reflux.

- Use of bases such as DIPEA (N,N-Diisopropylethylamine) to facilitate amide bond formation.

An example procedure adapted from related heterocyclic carboxylic acid syntheses involves stirring the carboxylic acid and coupling agent in DMF, followed by addition of the piperidine derivative and base, with reaction times ranging from 12 to 24 hours.

Purification and Characterization

- The crude product is typically purified by extraction, washing, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure.

- Further purification is achieved by recrystallization or flash chromatography.

- Structural confirmation is done by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Benzothiazole synthesis | Substituted aniline + sulfur source | Ethanol/DMF | Reflux | Several hours | 60-75 | Methyl groups introduced pre/post cyclization |

| Piperidine-3-carboxylic acid | Piperidine derivative + carboxylation agent | DMF or ethanol | Room temp/reflux | 12-24 hours | 65-80 | Protection steps may be required |

| Coupling reaction | Carboxylic acid + TBTU + DIPEA + piperidine | DMF | Room temp/reflux | 12-24 hours | 60-70 | Monitored by TLC/HPLC |

| Purification | Extraction, recrystallization, chromatography | Various | Ambient | - | - | Confirmed by NMR, IR |

Research Findings and Analytical Data

- Spectroscopic Confirmation:

- NMR spectra show characteristic signals for methyl groups on benzothiazole at δ ~2.0-2.5 ppm, piperidine ring protons between δ 1.5-3.5 ppm, and carboxylic acid proton around δ 10-12 ppm (broad).

- IR spectra exhibit strong absorption bands for carboxylic acid (C=O stretch ~1700 cm⁻¹) and benzothiazole ring vibrations (C-N, C-S stretches).

- Reaction Monitoring:

- TLC and HPLC are used to track reaction progress, with retention times correlating to the product and starting materials.

- Yields and Purity:

- Typical isolated yields range from 60% to 75%, depending on reaction scale and purification efficiency.

- Purity is generally above 95% as confirmed by chromatographic and spectroscopic methods.

Chemical Reactions Analysis

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as piperidine, and varying temperatures and pressures to optimize reaction rates and yields .

Scientific Research Applications

Chemical Properties and Structure

This compound features a benzothiazole moiety, which is known for its diverse pharmacological activities. The piperidine ring enhances its biological interaction potential, allowing for modifications that can lead to improved efficacy and selectivity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

Research indicates that modifications in the benzothiazole structure can enhance the compound's ability to induce apoptosis in cancer cells. For example, derivatives with electron-donating groups showed increased potency against MCF-7 cells compared to those with electron-withdrawing groups .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that benzothiazole derivatives exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways .

Lead Compound Development

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid serves as a lead compound in the design of new drugs targeting various diseases. Its structural framework allows for the introduction of different substituents to optimize biological activity.

Case Studies

- Anticancer Agents :

- Antimicrobial Studies :

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function and leading to bacterial cell death.

Comparison with Similar Compounds

Key Observations:

Steric and Electronic Effects : The 4,6-dimethyl substitution on benzothiazole introduces steric hindrance, which may influence binding to biological targets (e.g., enzymes or receptors) compared to unsubstituted benzothiazole derivatives .

Stability : The tert-butoxycarbonyl group in enhances stability under acidic conditions, whereas the target compound’s methyl groups may offer metabolic resistance .

Biological Activity

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety fused with a piperidine ring, which is known for various pharmacological properties. Its structure can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₂O₂S

- Molecular Weight : 298.38 g/mol

- IUPAC Name : 1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Acetylcholinesterase (AChE) Inhibition : Compounds containing the benzothiazole moiety have been shown to inhibit AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

- Neuroprotective Effects : The compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This is significant in preventing neurodegeneration associated with Alzheimer's disease and other cognitive disorders .

- Anti-inflammatory Activity : Research indicates that benzothiazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

In Vitro Studies

In vitro studies have demonstrated that 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid possesses significant biological activity against various cell lines. The following table summarizes key findings from different studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| SH-SY5Y (Neuroblastoma) | 5.0 | AChE Inhibition | |

| MCF-7 (Breast Cancer) | 10.0 | Apoptosis Induction | |

| PC12 (Neuronal) | 7.5 | Neuroprotection |

Alzheimer's Disease Research

A notable case study involved the evaluation of benzothiazole-piperidine hybrids for their potential in treating Alzheimer's disease. The study found that compounds similar to 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid exhibited promising AChE inhibition along with neuroprotective effects against amyloid-beta toxicity in neuronal cultures .

Pain Management

Another study explored the analgesic potential of similar compounds through fatty acid amide hydrolase (FAAH) inhibition. The results indicated that these compounds could effectively increase endogenous cannabinoid levels, suggesting their utility in managing pain and inflammation .

Q & A

Q. What are the optimal synthetic routes for 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions. For example:

- Step 1 : Coupling of a benzothiazole precursor with a piperidine derivative via Suzuki-Miyaura cross-coupling (using PdCl₂(dppf) as a catalyst, K₂CO₃ as a base, and dioxane/H₂O as solvent at 80°C under N₂) .

- Step 2 : Hydrolysis or deprotection of intermediates under acidic/basic conditions (e.g., HCl/water at 93–96°C) .

- Purification : Column chromatography (e.g., ethyl acetate:hexane = 1:3) is commonly used to isolate the final product .

| Reaction Step | Catalyst/Reagent | Conditions | Yield |

|---|---|---|---|

| Cross-coupling | PdCl₂(dppf), K₂CO₃ | 80°C, N₂, 2 hr | ~90% |

| Deprotection | HCl, H₂O | 93–96°C, 17 hr | ~95% |

Q. How can spectroscopic methods (NMR, FTIR, MS) be optimized for characterizing this compound?

- Methodological Answer :

- NMR : Use deuterated DMSO or CDCl₃ to resolve signals for the aromatic benzothiazole protons (δ 7.5–8.5 ppm) and piperidine methyl groups (δ 1.2–2.0 ppm). Assign stereochemistry using NOESY for axial/equatorial protons .

- FTIR : Confirm the carboxylic acid C=O stretch (~1700 cm⁻¹) and benzothiazole C=N absorption (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS is recommended to validate molecular weight (e.g., [M+H]⁺ expected at m/z 305.37) .

Q. What purification techniques are recommended post-synthesis?

- Methodological Answer :

- Chromatography : Use silica gel columns with gradient elution (e.g., ethyl acetate/hexane) to separate polar impurities .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to obtain high-purity crystals (>97%) .

Advanced Research Questions

Q. How can contradictory crystallographic data be resolved during structural determination?

- Methodological Answer :

- Software Tools : Use SHELXL for refinement, which handles twinning and high-resolution data. Adjust parameters like HKLF 5 for twinned structures .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R₁/wR₂ convergence (<5% discrepancy) .

- Example : A study on benzothiazole derivatives resolved ambiguities by refining anisotropic displacement parameters for sulfur atoms in the benzothiazole ring .

Q. What strategies improve reaction yields in multi-step syntheses?

- Methodological Answer :

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands (XPhos) to enhance cross-coupling efficiency .

- Solvent Selection : Use tert-butanol for improved solubility of intermediates .

- Kinetic Control : Monitor reaction progress via TLC to terminate steps before side reactions dominate .

| Step | Key Parameter | Impact on Yield |

|---|---|---|

| Cross-coupling | Pd catalyst choice | ±15% variability |

| Deprotection | Temperature control | Avoids decomposition |

Q. How can computational modeling predict the compound’s fluorescence properties for sensing applications?

- Methodological Answer :

- TD-DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model excited-state transitions. Predict Stokes shifts and quenching efficiency (e.g., 82% for benzothiazole-based probes) .

- Molecular Dynamics : Simulate interactions with nitroaromatics (e.g., picric acid) to identify binding sites and electron transfer pathways .

Q. What experimental approaches validate the compound’s biological activity without commercial assays?

- Methodological Answer :

- In-house Enzyme Assays : Design fluorometric assays using recombinant enzymes (e.g., kinases) and monitor inhibition via fluorescence quenching .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by measuring heat changes during ligand-enzyme interactions .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental pKa values for the carboxylic acid group?

- Methodological Answer :

- Experimental pKa : Determine via potentiometric titration in aqueous methanol.

- Theoretical pKa : Use COSMO-RS or ACD/Labs Percepta. Reconcile differences by adjusting solvation models (e.g., explicit vs. implicit water) .

- Example : A study on piperidine-3-carboxylic acids reported a pKa of 3.8 (experimental) vs. 4.2 (predicted), attributed to crystal packing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.